molecular formula C25H24N2O B11499808 1-(4-phenoxybutyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole

1-(4-phenoxybutyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole

Cat. No.: B11499808
M. Wt: 368.5 g/mol
InChI Key: YIFWLMUNZRCKQZ-ISLYRVAYSA-N
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Description

1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole core, a phenoxybutyl group, and a phenylethenyl moiety. Its structural complexity and functional groups make it a versatile molecule for various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE can be compared with similar compounds such as:

The uniqueness of 1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

1-(4-phenoxybutyl)-2-[(E)-2-phenylethenyl]benzimidazole

InChI

InChI=1S/C25H24N2O/c1-3-11-21(12-4-1)17-18-25-26-23-15-7-8-16-24(23)27(25)19-9-10-20-28-22-13-5-2-6-14-22/h1-8,11-18H,9-10,19-20H2/b18-17+

InChI Key

YIFWLMUNZRCKQZ-ISLYRVAYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4

Origin of Product

United States

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